molecular formula C21H21N3OS B2914926 N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide CAS No. 1903495-13-5

N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide

Cat. No.: B2914926
CAS No.: 1903495-13-5
M. Wt: 363.48
InChI Key: IHFMGNHBXOAZDU-UHFFFAOYSA-N
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Description

This compound features a 2,3'-bipyridine core substituted at the 4-position with a methyl group bearing a propanamide chain. The propanamide moiety terminates in a 4-(methylsulfanyl)phenyl group, introducing both aromatic and sulfur-containing functional groups.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-26-19-7-4-16(5-8-19)6-9-21(25)24-14-17-10-12-23-20(13-17)18-3-2-11-22-15-18/h2-5,7-8,10-13,15H,6,9,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMGNHBXOAZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article summarizes the findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C18H20N2S
  • Molecular Weight: 302.43 g/mol

The compound features a bipyridine moiety linked to a propanamide with a methylsulfanyl phenyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA2 µg/mL
Compound BMtb0.5 µg/mL
This compoundMRSA & MtbTBD

Anti-inflammatory Activity

The anti-inflammatory potential of bipyridine derivatives has also been explored. Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The selectivity for COX-2 over COX-1 may suggest a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: COX Inhibition Data

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Meloxicam5090
This compoundTBDTBD

Cytotoxicity and Anticancer Activity

Preliminary assessments suggest that some bipyridine derivatives do not exhibit significant cytotoxicity against normal cell lines while showing selective toxicity against cancer cell lines . This profile is critical for developing potential anticancer agents.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:

  • Caco-2 cells (colorectal cancer): 54.9% viability at 50 µM (p = 0.001)
  • A549 cells (lung cancer): No significant effect observed

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and microbial resistance.
  • Cell Signaling Modulation: It could affect signaling pathways related to cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that bipyridine derivatives may reduce oxidative stress by scavenging ROS.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Evidence Source
Target: N-({[2,3'-Bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide C₂₀H₂₀N₃OS ~350.45* 2,3'-bipyridine core; methylsulfanylphenyl group N/A
N-([3,3'-Bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide C₂₁H₂₁N₃O₃S 395.5 3,3'-bipyridine core; methylsulfonylphenyl group
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide C₁₉H₂₂N₂OS 326.5 Cyclopropylpyridine; methylsulfanylphenyl group
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide C₂₂H₁₈FNO₂ 347.38 Benzoylphenyl; fluorophenyl group
N-(2,3-Dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide C₂₃H₂₂FNO 347.42 Dimethylphenyl; fluorobiphenyl group

*Note: Molecular weight for the target compound is estimated based on its assumed formula.

Key Differences and Implications

Bipyridine Core Modifications
  • Positional Isomerism: The target compound’s 2,3'-bipyridine core (vs. 3,3'-bipyridine in ) may alter electronic properties and binding interactions.
  • Sulfur Functionalization : The methylsulfanyl (S-Me) group in the target compound is less electron-withdrawing than the methylsulfonyl (SO₂-Me) group in . Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which could influence solubility and receptor affinity .
Heterocyclic and Aromatic Substituents
  • Cyclopropyl Modification : The cyclopropylpyridine in introduces steric bulk and rigidity, which may improve metabolic stability compared to the target compound’s unsubstituted bipyridine.
Propanamide Chain Variations
  • Benzoyl vs. Sulfanylphenyl : The benzoylphenyl group in introduces a ketone functionality, which may engage in additional hydrogen bonding compared to the thioether group in the target compound.

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